molecular formula C6H4BClFNO4 B11883199 (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid CAS No. 850568-73-9

(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid

Cat. No.: B11883199
CAS No.: 850568-73-9
M. Wt: 219.36 g/mol
InChI Key: FSLZXVIDAWGPGT-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is a multifunctional aryl boronic acid featuring a phenyl ring substituted with chlorine (position 3), fluorine (position 4), and a nitro group (position 5). The boronic acid (-B(OH)₂) group at the para position relative to the nitro group enables diverse applications in medicinal chemistry, materials science, and catalysis. Its structure combines electron-withdrawing substituents (Cl, F, NO₂) that modulate the boron center's Lewis acidity, enhancing its reactivity in Suzuki-Miyaura cross-couplings and diol-binding interactions .

Properties

IUPAC Name

(3-chloro-4-fluoro-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZXVIDAWGPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660325
Record name (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-73-9
Record name (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-fluoro-5-nitrobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Substituent Effects on Reactivity and pKa

The electronic and steric properties of substituents significantly influence boronic acid reactivity. Key comparisons include:

Compound Name Substituents (Positions) Key Properties Applications
3-Chloro-4-fluoro-5-nitrophenyl Cl (3), F (4), NO₂ (5) High Lewis acidity (due to NO₂), low pKa (~7–8 estimated) Enzyme inhibition, sensors
2-Fluoro-5-nitrophenylboronic acid F (2), NO₂ (5) Similar NO₂ effect but lower steric hindrance Suzuki couplings, glycoprotein sensors
(2,6-Difluoro-3-nitrophenyl)boronic acid F (2,6), NO₂ (3) Enhanced steric bulk, moderate acidity Targeted drug delivery
3-Chloro-5-fluorobenzeneboronic acid Cl (3), F (5) Lacks NO₂; higher pKa (~8.5–9.5) Polymer synthesis
3-Cyano-5-fluorophenylboronic acid CN (3), F (5) Moderate electron-withdrawing (CN < NO₂); pKa ~8–9 Electrochemical sensors

Key Observations :

  • Nitro Group Impact: The nitro group in (3-Chloro-4-fluoro-5-nitrophenyl)boronic acid lowers its pKa compared to analogs without NO₂ (e.g., 3-Chloro-5-fluorobenzeneboronic acid), enhancing diol-binding efficiency at physiological pH .
  • Halogen Synergy : The combined Cl and F substituents improve stability and direct regioselectivity in cross-coupling reactions .

Binding Affinity and Selectivity

Boronic acids form reversible complexes with diols (e.g., sugars) and amino acids. Comparative studies reveal:

  • Diol Binding : The nitro group increases the boron atom’s electrophilicity, improving binding constants (Ka) for cis-diols like glucose. For example, 3-Chloro-4-fluoro-5-nitrophenylboronic acid likely exhibits Ka values > 100 M⁻¹, outperforming 4-MCPBA (Ka ~10 M⁻¹) .
  • Enzyme Inhibition : Peptide boronic acids with nitro groups (e.g., bortezomib analogs) show enhanced proteasome inhibition due to stronger covalent interactions with catalytic threonine residues .

Pharmacokinetic and Stability Considerations

  • Solubility : Nitro groups reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation) .
  • Metabolic Stability: Halogens (Cl, F) resist oxidative degradation, extending half-life compared to non-halogenated analogs .

Biological Activity

(3-Chloro-4-fluoro-5-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by a boronic acid functional group attached to a phenyl ring that contains chlorine, fluorine, and nitro substituents. The synthesis of this compound typically involves several steps, allowing for the introduction of various functional groups that enhance its reactivity and utility in organic reactions.

Synthesis Overview:

  • Starting Materials: Phenol derivatives with appropriate halogen substitutions.
  • Reagents: Boron reagents such as boron trifluoride etherate.
  • Conditions: Varying temperatures and solvents depending on the specific reaction steps.

Biological Activity

The biological activity of this compound is an area of ongoing research, particularly regarding its interactions with proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various therapeutic applications.

Potential Biological Activities:

  • Enzyme Inhibition: Boronic acids can inhibit enzymes by binding to active sites, affecting their function. Studies have shown that this compound may interact with serine proteases and other enzymes through hydrogen bonding and coordination interactions .
  • Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest .
  • Antibacterial Activity: There is emerging evidence that boronic acids can possess antibacterial properties, making them candidates for developing new antimicrobial agents .

Interaction Studies

Research has focused on understanding how this compound interacts with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to evaluate binding affinities quantitatively.

Key Findings:

  • Binding studies indicate that the compound shows significant affinity for certain enzyme targets, which could be leveraged for drug design .
  • The presence of halogen substituents (chlorine and fluorine) appears to enhance the binding interactions compared to other boronic acids lacking these features.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
3-Chloro-4-fluorophenylboronic acidSimilar halogen substitutionsUsed in similar coupling reactions
4-Nitrophenylboronic acidContains only one nitro groupExhibits different reactivity patterns
2-Fluorophenylboronic acidDifferent position of fluorinePotentially different biological activities

This table highlights how variations in structure can influence the biological activity and reactivity profiles of boronic acids.

Case Studies

Several case studies have documented the biological effects of boronic acids, including this compound:

  • Anticancer Activity Study: A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating potent activity .
  • Enzyme Inhibition Study: Research indicated that the compound effectively inhibited butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

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